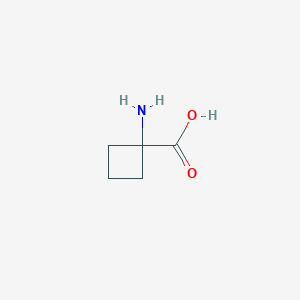

1-Aminocyclobutanecarboxylic acid

Übersicht

Beschreibung

1-Aminocyclobutane-1-carboxylic acid is a synthetic amino acid that has garnered significant interest in various scientific fields due to its unique structure and properties. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is known for its role as an NMDA receptor antagonist, acting at the glycine site, and has applications in both biological and chemical research .

Vorbereitungsmethoden

The synthesis of 1-aminocyclobutane-1-carboxylic acid involves several steps. One common method includes the treatment of a precursor compound with aqueous sodium hydroxide at room temperature, which induces the cleavage of specific bonds to produce the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Aminocyclobutan-1-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Neurological Disorders : ACBC is primarily recognized for its role as a building block in the synthesis of drugs targeting neurological disorders. Its derivatives have shown promise as NMDA receptor antagonists, which are crucial in treating conditions like epilepsy and neurodegenerative diseases. For instance, research demonstrated that certain derivatives exhibited potent anticonvulsant activity and selective antagonism at NMDA receptor sites, indicating their potential therapeutic benefits in managing seizures and other neurological conditions .

- Synthesis of Bioactive Peptides : ACBC derivatives are being explored as novel structural elements in bioactive peptides. A study highlighted the application of ACBC in tuftsin analogs, which are known to enhance immune response. The incorporation of ACBC into peptide sequences has been shown to modify biological activity, thus paving the way for new therapeutic agents .

- Analytical Chemistry : The compound serves as a standard in chromatographic techniques, facilitating the accurate analysis of complex mixtures. Its utility in analytical chemistry is vital for quality control in pharmaceutical manufacturing, ensuring that drug formulations meet safety and efficacy standards .

Biochemical Research

- Amino Acid Metabolism : ACBC plays a role in studies related to amino acid metabolism and protein synthesis. By using ACBC as a substrate or inhibitor, researchers can gain insights into cellular processes that govern metabolism and protein interactions, which are fundamental to understanding various biological functions .

- Photocatalytic Reactions : Recent advancements have introduced photocatalytic methods for synthesizing ACBC derivatives from dehydroamino acids. This innovative approach not only enhances yield but also allows for selective modifications of the amino acid structure, which can be crucial for developing new compounds with desired biological activities .

Material Science

- Polymer Development : In material science, ACBC is utilized in creating polymers that exhibit enhanced properties such as elasticity and strength. The incorporation of ACBC into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

- Food Industry Applications : ACBC has been identified as a potential food additive that can enhance flavor profiles or act as a preservative. Its application in food technology could contribute to improved food quality and shelf-life, addressing consumer demands for better preservation methods .

Case Studies

Wirkmechanismus

1-Aminocyclobutane-1-carboxylic acid exerts its effects primarily through its interaction with NMDA receptors. It acts as an antagonist at the glycine site of these receptors, inhibiting their activity and modulating signal transmission in the central nervous system . This interaction affects various molecular targets and pathways, including those involved in synaptic plasticity and neuroprotection.

Vergleich Mit ähnlichen Verbindungen

1-Aminocyclobutan-1-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1-Aminocyclopropan-1-carbonsäure: Diese Verbindung ist ein Vorläufer des Pflanzenhormons Ethylen und hat unterschiedliche biologische Funktionen.

α-Aminoisobuttersäure: Diese Verbindung ist eine weitere nicht-proteinogene Aminosäure mit unterschiedlichen Eigenschaften und Anwendungen.

Die Einzigartigkeit von 1-Aminocyclobutan-1-carbonsäure liegt in ihrer spezifischen Struktur und ihrer Rolle als NMDA-Rezeptor-Antagonist, die sie von anderen ähnlichen Verbindungen unterscheidet.

Biologische Aktivität

1-Aminocyclobutanecarboxylic acid (ACBC) is a cyclic amino acid that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and plant physiology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique cyclic structure, which contributes to its biological activity. The molecular formula is , and it exhibits a melting point of approximately 261 °C (dec.) .

NMDA Receptor Antagonism

ACBC has been identified as a specific antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function. In studies involving Xenopus oocytes injected with rat brain mRNA, ACBC demonstrated significant antagonist activity, inhibiting NMDA responses effectively . The binding profile indicates that ACBC competes with glycine for receptor binding, thereby modulating excitatory neurotransmission.

Antifungal Activity

Recent studies have shown that derivatives of ACBC exhibit potent antifungal properties. For instance, compound A21 derived from ACBC demonstrated superior antifungal activity against Rhizoctonia solani and Botrytis cinerea, with effective concentrations (EC50) lower than traditional antifungal agents like boscalid . This suggests that ACBC derivatives could be developed as novel antifungal agents.

Antifungal Activity Assessment

A study assessed various this compound derivatives for their antifungal efficacy. The results indicated that several compounds not only matched but exceeded the efficacy of established antifungal treatments. For example:

| Compound | Target Fungus | EC50 (mg/L) |

|---|---|---|

| A21 | Rhizoctonia solani | 0.03 |

| A21 | Botrytis cinerea | 0.04 |

| Boscalid | Rhizoctonia solani | 0.29 |

| Boscalid | Botrytis cinerea | 0.42 |

These findings highlight the potential of ACBC derivatives in agricultural applications as effective fungicides .

Immunomodulatory Effects

Another significant aspect of ACBC is its role in enhancing immune responses. Research involving synthetic methano tuftsin analogs derived from ACBC showed increased stimulation of interleukin-6 (IL-6) secretion by mouse peritoneal macrophages. At concentrations as low as , specific analogs exhibited higher immunological activity compared to the parent peptide tuftsin, indicating potential therapeutic applications in immunotherapy .

Structure-Activity Relationship (SAR)

The biological activity of ACBC and its derivatives can be influenced by structural modifications. Studies employing comparative molecular field analysis and molecular docking have elucidated how variations in substituents affect the compound's binding affinity and biological efficacy. This approach aids in optimizing the structure for enhanced activity against specific targets such as succinate dehydrogenase, which is implicated in various metabolic pathways .

Eigenschaften

IUPAC Name |

1-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTVMQPGKVHSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176811 | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117259-24-2, 22264-50-2 | |

| Record name | Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117259-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22264-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022264502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-1-cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOCYCLOBUTANE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K1PGC7J6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.